![molecular formula C7H7NO2S B13151695 2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
2-Methyl-5-[(E)-2-nitroethenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(E)-2-nitroethenyl]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of a methyl group at the second position and a nitroethenyl group at the fifth position, making it a unique derivative of thiophene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(E)-2-nitroethenyl]thiophene can be achieved through various methods. One common approach involves the condensation reaction of 2-methylthiophene with nitroethene under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and yields high quantities of the desired product. For specific derivatives like this compound, additional steps such as nitration and alkylation may be required to introduce the nitro and methyl groups, respectively .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(E)-2-nitroethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Methyl-5-[(E)-2-aminoethenyl]thiophene.
Reduction: Formation of 2-Methyl-5-[(E)-2-aminoethenyl]thiophene.
Substitution: Formation of various substituted thiophenes depending on the substituent introduced
Scientific Research Applications
2-Methyl-5-[(E)-2-nitroethenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(E)-2-nitroethenyl]thiophene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: Lacks the nitroethenyl group, making it less reactive.
5-Nitrothiophene: Lacks the methyl group, affecting its chemical properties.
2,5-Dimethylthiophene: Contains two methyl groups, altering its reactivity and applications.
Uniqueness
2-Methyl-5-[(E)-2-nitroethenyl]thiophene is unique due to the presence of both a methyl and a nitroethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-methyl-5-[(E)-2-nitroethenyl]thiophene |
InChI |
InChI=1S/C7H7NO2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ |
InChI Key |
IGZZBRRQXUHTKJ-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(S1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


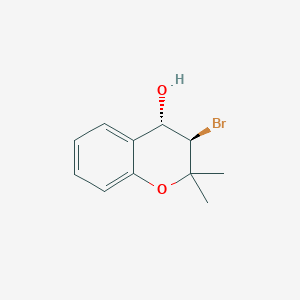
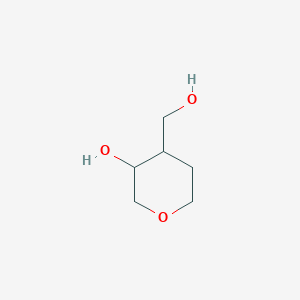
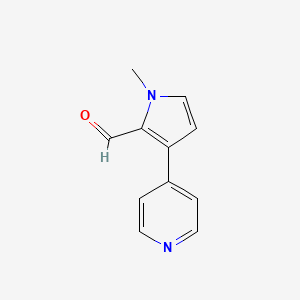
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)

![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)

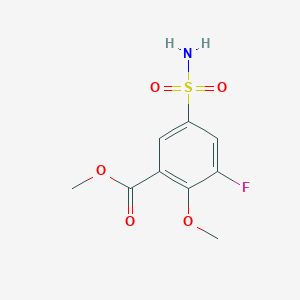
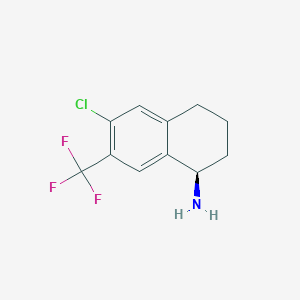
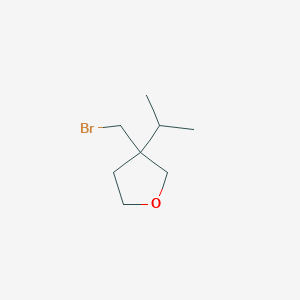
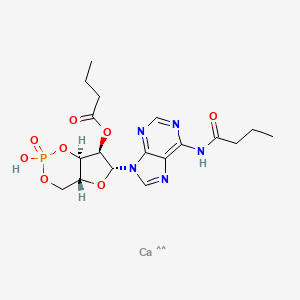
![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
